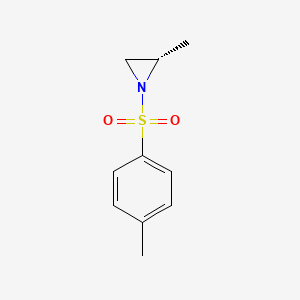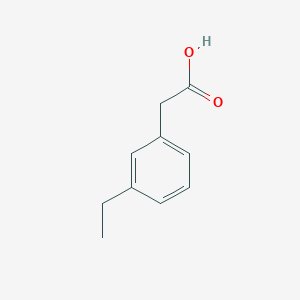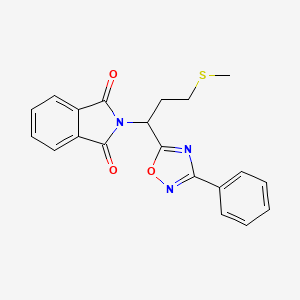
2-(3-(Methylthio)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(3-(Methylthio)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione" is a heterocyclic molecule that appears to be related to various research efforts in synthesizing novel compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs such as isoindoline-1,3-dione and oxadiazole are recurrent themes in the search for new antibacterial agents and other pharmacologically relevant substances.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that often start with simpler precursors. For instance, the enantiopure synthesis of a related compound, (R)-2-((2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione, was achieved using (R)-epichlorohydrin as a precursor . Similarly, the synthesis of 2-(3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione involved the reaction of phthalimide with 1,3-dibromopropane followed by treatment with 1-phenylpiperazine . These methods highlight the importance of selecting appropriate starting materials and reaction conditions to obtain the desired heterocyclic compounds.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the structure of 2-{4-[3-(2,5-dimethylphenyl)-3-methylcyclobutyl]thiazol-2-yl}isoindoline-1,3-dione was confirmed by IR-NMR spectroscopy and single-crystal X-ray diffraction . The crystallographic data provided insights into the molecular geometry and conformation of the compound. Similarly, the structure of 2-[((3R)-5-oxo-4-phenyltetrahydrofuran-3-yl)methyl]isoindoline-1,3-dione was characterized by X-ray powder diffraction .
Chemical Reactions Analysis
The reactivity of isoindoline-1,3-dione derivatives with various reagents leads to the formation of novel compounds. For instance, the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates yielded novel spiro-linked compounds . These reactions often involve rearrangements and cyclizations, which are key steps in the synthesis of complex heterocyclic systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. Theoretical calculations, such as density functional theory (DFT), have been used to predict the properties of these molecules. For example, the molecular electrostatic potential, frontier molecular orbitals, and thermodynamic properties of a related compound were investigated using theoretical calculations . These properties are essential for understanding the behavior of these compounds in different environments and for predicting their biological activities.
Scientific Research Applications
Synthesis and Characterization
- Researchers have developed effective methods for the synthesis of compounds related to 2-(3-(Methylthio)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione, particularly focusing on 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid and its derivatives. These methods involve thermal heterocyclization and have been found to yield high efficiency in producing desired compounds (Tkachuk, Lyubchuk, Tkachuk, & Hordiyenko, 2020).
- Structural characterization of similar isoindoline-1,3-dione derivatives has been achieved using advanced spectroscopic methods, which are crucial for confirming the identity and purity of these compounds (Dioukhane, Aouine, Nakkabi, Boukhssas, Faraj, & Alami, 2021).
Corrosion Inhibition
- Novel aza-pseudopeptides, including 2-(1-(3-methyl-5,6-dihydropyridazin-1(2H)-yl)-1-oxopropan-2-yl)isoindoline-1,3-dione, have been synthesized and tested as corrosion inhibitors for mild steel in acidic environments. These studies suggest that such compounds are efficient corrosion inhibitors, and their effectiveness increases with concentration (Chadli, ELherri, Elmsellem, Elazzouzi, Merad, Aouniti, Hammouti, Mulengi, & Zarrouk, 2017).
Antimicrobial and Antiprotozoal Activities
- Isoindoline derivatives, including 2-(3-(4-phenylpiperazin-1-yl) propyl) isoindoline-1,3-dione, have been evaluated for their antimicrobial activities. These compounds have shown efficacy against various bacterial and fungal strains, indicating potential applications in treating microbial infections (Ghabbour & Qabeel, 2016).
- Compounds containing 1,2,4-oxadiazole, similar to the compound , have been studied for their anti-protozoal and anti-cancer properties, highlighting their potential in medical research and drug development (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).
Optical and Electronic Applications
- 1,8-Naphthalimide derivatives, structurally related to the compound of interest, have been synthesized and utilized as reversible colorimetric and fluorescent chemosensors for ion detection, indicating potential applications in optical and electronic fields (Zhang, Zhang, Ding, & Gao, 2020).
properties
IUPAC Name |
2-[3-methylsulfanyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-27-12-11-16(18-21-17(22-26-18)13-7-3-2-4-8-13)23-19(24)14-9-5-6-10-15(14)20(23)25/h2-10,16H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSRRIJLKHEDQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C1=NC(=NO1)C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Methylthio)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

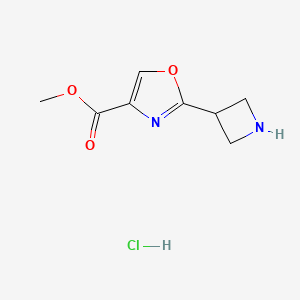
![2-(2-Chloro-6-fluorobenzyl)-4-({[3-(trifluoromethyl)benzyl]imino}methyl)-1,3-benzenediol](/img/structure/B2544223.png)
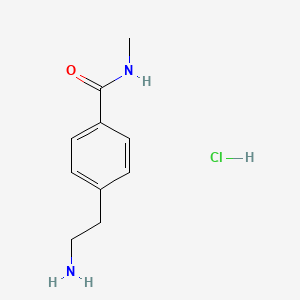
![7-(1,3-Benzodioxol-5-yl)-3-[(4-benzylpiperazin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2544225.png)
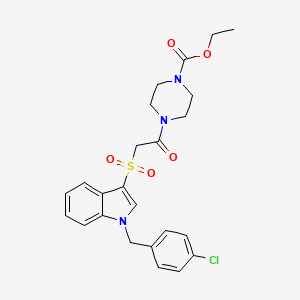
![N-(5-chloro-2-methylphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2544229.png)
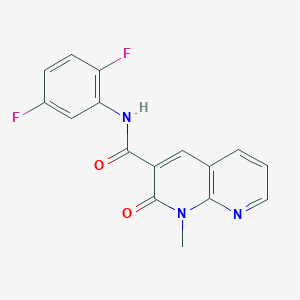
![4-(5-Bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)-2-methylthiazole](/img/structure/B2544233.png)
![(Z)-13-acetyl-2-(2-fluorobenzylidene)-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2544234.png)
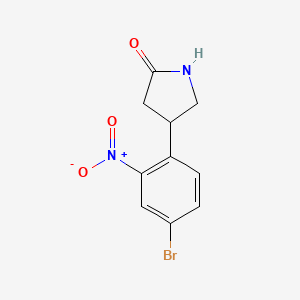
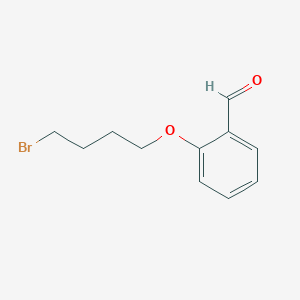
![Ethyl 6-bromo-2-tert-butyl-5-[(4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2544243.png)
